Cathepsin B Ssubstrate I,colorimetric

Description

BenchChem offers high-quality Cathepsin B Ssubstrate I,colorimetric suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cathepsin B Ssubstrate I,colorimetric including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

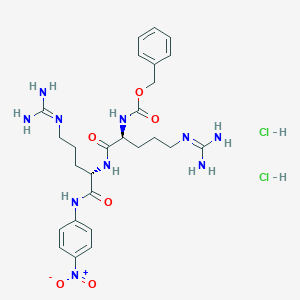

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIGITPTGZVJOP-HRIAXCGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Protease Specificity: A Technical Guide to Z-Arg-Arg-pNA for Differentiating Cathepsin B and Cathepsin L

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the substrate specificity of the chromogenic peptide Z-Arg-Arg-pNA, focusing on its utility in distinguishing between two closely related cysteine proteases, Cathepsin B and Cathepsin L. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the principles that govern these enzymatic assays, enabling researchers to design more robust and reliable experiments.

Introduction: The Crucial Roles and Overlapping Activities of Cathepsin B and Cathepsin L

Cathepsins B and L are lysosomal cysteine proteases that play critical roles in intracellular protein degradation and turnover.[1][2][3] Beyond their housekeeping functions, they are implicated in a variety of physiological and pathological processes, including cancer progression, immune responses, and neurodegenerative diseases.[1][4][5] Given their overlapping substrate specificities, distinguishing their individual activities within a complex biological sample presents a significant challenge. The development of selective substrates and inhibitors is therefore paramount for elucidating their specific functions and for the development of targeted therapeutics.[5]

Z-Arg-Arg-pNA: A Tool for Probing Cysteine Protease Activity

Z-Arg-Arg-pNA (Nα-CBZ-L-arginyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate commonly used to assay the activity of certain cysteine proteases.[2][3] The principle of the assay is straightforward: the protease cleaves the peptide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases free pNA, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[2][3][6] The rate of pNA release is directly proportional to the enzymatic activity.

While Z-Arg-Arg-pNA is often marketed as a Cathepsin B substrate, a nuanced understanding of its specificity is crucial for accurate data interpretation.[2][3]

Comparative Specificity of Z-Arg-Arg-pNA: Cathepsin B vs. Cathepsin L

The utility of Z-Arg-Arg-pNA in distinguishing Cathepsin B from Cathepsin L hinges on their differential substrate preferences and the influence of assay conditions, particularly pH.

Substrate Preference at the S2 Pocket

The specificity of cysteine proteases is largely determined by the amino acid residues lining their active site pockets, particularly the S2 subsite. Cathepsin B is known to have a preference for arginine at the P2 position of its substrates.[7] In contrast, Cathepsin L generally exhibits a preference for hydrophobic residues, such as phenylalanine or leucine, at the P2 position.[8][9] This fundamental difference in S2 subsite preference is a key factor in the relative selectivity of Z-Arg-Arg-pNA.

However, it is important to note that while Z-Arg-Arg-pNA is a good substrate for Cathepsin B, it is not entirely specific. Studies have shown that other cysteine cathepsins, including Cathepsin L and V, can also cleave Z-Arg-Arg-AMC, a fluorogenic analogue of Z-Arg-Arg-pNA.[10][11]

The Critical Role of pH in Modulating Activity

The optimal pH for the activity of Cathepsin B and Cathepsin L differs, and this can be exploited to enhance the selectivity of Z-Arg-Arg-pNA.

-

Cathepsin B: Exhibits optimal activity in a slightly acidic to neutral pH range. For the hydrolysis of Z-Arg-Arg based substrates, the optimal pH for Cathepsin B is generally around 6.0-6.2.[12][13] However, some studies have shown that Z-Arg-Arg-AMC preferentially monitors the neutral pH activity of Cathepsin B.[11][14][15]

-

Cathepsin L: Typically displays optimal activity at a more acidic pH, often between 4.5 and 5.5.[12] For instance, the activity of Cathepsin L against the substrate Z-Phe-Arg-NHMec is optimal at pH 5.2.[12]

This pH-dependent activity provides a critical experimental handle. By performing assays at a pH closer to the optimum for Cathepsin B (e.g., pH 6.0), the contribution from Cathepsin L activity can be minimized. Conversely, at a more acidic pH (e.g., pH 4.5-5.5), Cathepsin L activity would be more prominent.

The following diagram illustrates the general principle of pH-dependent cleavage of Z-Arg-Arg-pNA by Cathepsin B and Cathepsin L.

Caption: pH-dependent cleavage of Z-Arg-Arg-pNA.

Quantitative Analysis: Kinetic Parameters

To truly understand the specificity of Z-Arg-Arg-pNA, a comparison of the kinetic parameters (Km and kcat) for both enzymes is essential.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Cathepsin B | Z-Arg-Arg-AMC | 547.7 | - | - | ~6.0 |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 |

The high kcat/Km value for Cathepsin L with its preferred substrate underscores its potent catalytic activity. While Cathepsin B has a reasonable affinity for Z-Arg-Arg-AMC, the lack of robust kinetic data for Cathepsin L with this specific substrate makes direct quantitative comparisons challenging.

Experimental Protocols for Differentiating Cathepsin B and Cathepsin L Activity

The following protocols are designed to leverage the differences in pH optima to selectively measure the activity of Cathepsin B and to estimate the contribution of Cathepsin L.

General Assay Workflow

The following diagram outlines the general workflow for a chromogenic protease assay.

Caption: General workflow for a protease assay.

Protocol for Measuring Cathepsin B Activity (pH 6.0)

This protocol is optimized for the selective measurement of Cathepsin B activity.

Materials:

-

Purified Cathepsin B

-

Z-Arg-Arg-pNA substrate

-

Assay Buffer: 100 mM Sodium Acetate, 2 mM DTT, 2 mM EDTA, pH 5.5[8] (Note: While the reference uses pH 5.5, for enhanced selectivity for Cathepsin B, adjusting to pH 6.0 is recommended based on its optimal activity range.)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Reconstitute Z-Arg-Arg-pNA in DMSO to a stock concentration of 10 mM.

-

Prepare the assay buffer and adjust the pH to 6.0.

-

Dilute the Cathepsin B enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 25 µL of the diluted Cathepsin B enzyme to the appropriate wells.

-

Include a blank control with 25 µL of assay buffer instead of the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the Z-Arg-Arg-pNA substrate solution to all wells. The final substrate concentration should be optimized, but a starting point of 1 mM can be used.[6]

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction by determining the slope of the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank control from the sample rates to correct for non-enzymatic hydrolysis of the substrate.

-

Assessing Potential Cathepsin L Contribution

To estimate the potential contribution of Cathepsin L, a parallel assay can be performed at a more acidic pH (e.g., pH 4.5-5.5) where Cathepsin L is more active. A significant increase in the rate of Z-Arg-Arg-pNA hydrolysis at the lower pH would suggest a contribution from Cathepsin L or other acid-active proteases.

Furthermore, the use of a more selective Cathepsin L substrate, such as Z-Phe-Arg-AMC, in a parallel fluorometric assay can provide a more direct measure of Cathepsin L activity in the sample.[12][16]

The Importance of Controls and Inhibitors

To ensure the validity of the results, several controls are essential:

-

No-Enzyme Control: To measure the rate of spontaneous substrate hydrolysis.

-

Specific Inhibitors: The use of selective inhibitors for Cathepsin B (e.g., CA-074) and Cathepsin L can confirm the identity of the enzyme responsible for the observed activity.[18] A significant reduction in activity in the presence of a specific inhibitor validates that the measured signal is due to the target enzyme.

Conclusion and Future Perspectives

Z-Arg-Arg-pNA is a valuable tool for assaying Cathepsin B activity. However, its utility in specifically differentiating Cathepsin B from Cathepsin L requires careful consideration of the experimental conditions, particularly the assay pH. By optimizing the pH to favor Cathepsin B activity and by employing appropriate controls and selective inhibitors, researchers can obtain reliable and specific measurements.

The development of more highly selective substrates for both Cathepsin B and Cathepsin L remains an active area of research. Novel substrates, such as Z-Nle-Lys-Arg-AMC for Cathepsin B, have shown improved specificity over a broader pH range.[10][11][14] As our understanding of the subtle differences in the active sites of these proteases grows, so too will our ability to design more precise tools for their individual study.

References

- The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC. (n.d.).

- Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells. (2012, May 2).

- Cathepsin L Inhibitor, Gene | MedChemExpress. (n.d.).

- KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC. (n.d.).

- Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. (n.d.).

- Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed. (2016, December 23).

- (A) pH profile of cathepsin L-and cathepsin B-like activities.... | Download Scientific Diagram - ResearchGate. (n.d.).

- Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures - ResearchGate. (2025, October 7).

- What are Cathepsin Inhibitors? - News-Medical. (2021, March 4).

- Human cathepsin B. Application of the substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide to a study of the inhibition by leupeptin - PMC. (n.d.).

- The Importance of pH in Regulating the Function of the Fasciola hepatica Cathepsin L1 Cysteine Protease - PMC. (2009, January 27).

- The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC. (n.d.).

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range | Biochemistry - ACS Publications. (2023, July 17).

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. (n.d.).

- Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences. (n.d.).

- Enzymatic Assay of Cathepsin B - Sigma-Aldrich. (n.d.).

- Active center differences between cathepsins L and B: the S1 binding region - PubMed. (1988, February 8).

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst - eScholarship. (2023, August 1).

- Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed. (n.d.).

- Structural and Proteomic Analysis of the Mouse Cathepsin B-DARPin 4m3 Complex Reveals Species-Specific Binding Determinants - MDPI. (2025, December 10).

- Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) - MoBiTec. (n.d.).

- Selective substrates and ABPs for cathepsin B. (A) The structures and... - ResearchGate. (n.d.).

Sources

- 1. news-medical.net [news-medical.net]

- 2. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 4. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin B and L inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of pH and Temperature on Cysteine Protease (Cathepsin B) Activity in Miracidia and Eggs of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active center differences between cathepsins L and B: the S1 binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 14. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

kinetic parameters Km and Vmax of Cathepsin B with Z-Arg-Arg-pNA

An In-depth Technical Guide to Determining the Kinetic Parameters (Km and Vmax) of Cathepsin B with the Chromogenic Substrate Z-Arg-Arg-pNA

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the Michaelis-Menten kinetic parameters, Km and Vmax, for human Cathepsin B using the specific chromogenic substrate, Nα-CBZ-L-arginyl-L-arginine p-nitroanilide (Z-Arg-Arg-pNA). Cathepsin B, a lysosomal cysteine protease, is a critical enzyme involved in intracellular protein degradation and has been implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1][2][3] Understanding its enzymatic activity through kinetic analysis is fundamental for elucidating its biological functions and for the development of targeted therapeutic inhibitors. This document offers a detailed experimental protocol, explains the causality behind methodological choices, outlines data analysis procedures, and provides a visual representation of key workflows and concepts.

Introduction: The Significance of Cathepsin B Kinetics

Cathepsin B is a member of the papain-like family of cysteine proteases.[2] Primarily localized within the endosomal/lysosomal compartment, it plays a vital housekeeping role in protein turnover.[2][3] However, its dysregulation, overexpression, and altered trafficking are hallmarks of various diseases.[2] In oncology, for instance, secreted Cathepsin B contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[2] Its activity is also linked to apoptosis and inflammatory responses.[2]

The kinetic parameters, Vmax and Km, are the cornerstone of enzyme characterization:

-

Vmax (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

-

Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[4] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[5]

Determining these parameters is crucial for:

-

Understanding Enzyme Mechanism: Elucidating the fundamental catalytic properties of Cathepsin B.

-

Drug Discovery: Quantifying the potency and mechanism of action (e.g., competitive, non-competitive) of potential inhibitors.[5][6]

-

Comparative Studies: Assessing how mutations, post-translational modifications, or different physiological conditions (e.g., pH) affect enzyme function.[7]

The substrate, Z-Arg-Arg-pNA, is a synthetic molecule designed to mimic the natural cleavage site preference of Cathepsin B.[8][9] The enzyme cleaves the peptide bond, releasing p-nitroaniline (pNA), a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[1][10]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure reproducibility and accuracy. The inclusion of appropriate controls is essential for validating the results.

Rationale of Reagent Selection

-

Assay Buffer (Phosphate or Citrate-Phosphate): Cathepsin B exhibits optimal activity in a slightly acidic environment, mimicking the lysosomal compartment.[3][11] A pH of 6.0 is often optimal for small molecule substrates. The buffer maintains this pH to ensure maximal and stable enzyme activity.

-

Reducing Agent (DTT or L-Cysteine): Cathepsin B is a cysteine protease. The catalytic cysteine residue in its active site must be in a reduced (-SH) state for activity. DTT (dithiothreitol) or L-Cysteine prevents oxidation of this critical residue.[12]

-

Chelating Agent (EDTA): Ethylenediaminetetraacetic acid is included to chelate divalent metal ions that can oxidize the active site cysteine or otherwise inhibit enzyme activity.[12]

-

Enzyme (Human Cathepsin B): Use a highly purified, active preparation of the enzyme. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate (Z-Arg-Arg-pNA): Dissolved in a suitable organic solvent like DMSO before being diluted in the assay buffer. A range of concentrations bracketing the expected Km is required.

Workflow Diagram

Caption: Experimental workflow for determining Cathepsin B kinetic parameters.

Step-by-Step Methodology

A. Reagent Preparation

-

Assay Buffer: Prepare a 100 mM phosphate buffer containing 1-2 mM EDTA. Adjust the pH to 6.0 at the final reaction temperature (e.g., 40°C).

-

Activation Buffer: Just before use, supplement the Assay Buffer with a reducing agent to a final concentration of 2-5 mM DTT or L-Cysteine.[12] This solution must be prepared fresh.

-

Cathepsin B Working Solution: Dilute the stock Cathepsin B enzyme in the fresh Activation Buffer to a concentration that provides a linear rate of substrate hydrolysis (e.g., 0.2–0.4 units/mL).

-

Substrate Stock Solution: Prepare a high-concentration stock of Z-Arg-Arg-pNA (e.g., 10-20 mM) in 100% DMSO.

-

Substrate Working Dilutions: Perform a serial dilution of the substrate stock solution in Assay Buffer to create a range of concentrations. A typical range would be 8-10 concentrations spanning from approximately 0.2 * Km to 5 * Km.

B. Assay Procedure (96-well plate format)

-

Enzyme Addition: To the appropriate wells of a clear, flat-bottom 96-well plate, add the Cathepsin B working solution (e.g., 50 µL).

-

Controls:

-

No-Enzyme Control: Add Activation Buffer without enzyme to several wells. These will be used to subtract the background rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Wells containing only the enzyme working solution to check for any background signal.

-

-

Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 40°C) for 5-10 minutes. This allows the enzyme to become fully activated and thermally equilibrated.

-

Reaction Initiation: Initiate the reactions by adding the substrate working dilutions to the wells (e.g., 50 µL, for a final volume of 100 µL).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 40°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

C. Calculation of Initial Velocity (v₀)

-

For each substrate concentration, plot Absorbance (405 nm) versus Time (minutes).

-

Identify the initial linear portion of the curve for each reaction. The slope of this linear portion represents the initial reaction rate (v₀) in units of Absorbance/min.

-

Convert v₀ from Absorbance/min to concentration/min (e.g., µM/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient for p-nitroaniline at pH 6.0 (~10,600 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length.

Data Analysis: From Raw Data to Kinetic Constants

The relationship between the initial velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.[4]

v₀ = (Vmax * [S]) / (Km + [S])

While non-linear regression fitting of the v₀ vs. [S] data is the most statistically accurate method today, the Lineweaver-Burk plot, or double reciprocal plot, is a widely used graphical method for visualizing and determining Km and Vmax.[6][13] It is a linearization of the Michaelis-Menten equation.[6][13]

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This equation takes the form of a straight line (y = mx + c).[13]

Michaelis-Menten & Lineweaver-Burk Visualization

Caption: Michaelis-Menten plot and its linear transformation, the Lineweaver-Burk plot.

Determining Km and Vmax from the Plot

-

Transform Data: Calculate the reciprocal of each substrate concentration (1/[S]) and the reciprocal of its corresponding initial velocity (1/v₀).

-

Plot Data: Create a scatter plot of 1/v₀ (y-axis) versus 1/[S] (x-axis).

-

Linear Regression: Perform a linear regression (fit a line of best fit) to the data points.

-

Calculate Vmax: The y-intercept of the line is equal to 1/Vmax. Therefore, Vmax = 1 / y-intercept .[14]

-

Calculate Km: The x-intercept of the line is equal to -1/Km. Therefore, Km = -1 / x-intercept . Alternatively, the slope of the line is equal to Km/Vmax. Therefore, Km = slope * Vmax .[13][14]

Expected Kinetic Parameters and Influencing Factors

The kinetic parameters for Cathepsin B can vary based on the specific substrate, enzyme source (e.g., human, rat), and precise assay conditions. While much of the recent literature focuses on fluorogenic substrates like Z-Arg-Arg-AMC, the principles are directly transferable.[12][15][16]

| Parameter | Reported Value | Substrate | Organism/Source | Assay Conditions | Reference |

| Km | ~0.2 mM | Z-Arg-Arg-NNap | Human Liver | pH 6.0 | [8] |

| Km | ~0.39 mM | Z-Arg-Arg-AMC | Not Specified | pH 6.0, 40°C | |

| kcat/Km | Low Catalytic Efficiency | Z-Arg-Arg-AMC | Human (recombinant) | pH 4.6 and 7.2 | [15][16] |

Note: Values for Z-Arg-Arg-pNA are less frequently reported in recent literature than those for its fluorogenic (AMC) and naphthylamide (NNap) counterparts. The values above provide an expected order of magnitude.

Factors Influencing Kinetic Parameters:

-

pH: The activity of Cathepsin B is highly pH-dependent.[7][11] The ionization states of active site residues (like Cys29 and His199) and substrate-binding residues (like Glu245) dramatically affect catalysis and binding.[7]

-

Temperature: Reaction rates increase with temperature up to an optimum, after which the enzyme begins to denature. The standard temperature for this assay is often 37°C or 40°C.

-

Ionic Strength: The salt concentration of the buffer can influence enzyme structure and substrate binding.

-

Presence of Inhibitors: Endogenous or exogenous inhibitors can significantly alter the apparent Km and/or Vmax. Kinetic analysis is a primary tool for characterizing these inhibitors.[6][17]

Conclusion

The meticulous determination of Cathepsin B's kinetic parameters using Z-Arg-Arg-pNA is a foundational assay in protease research and drug discovery. It provides a quantitative measure of the enzyme's catalytic efficiency and its affinity for a given substrate. By adhering to a well-structured, self-validating protocol and employing robust data analysis methods, researchers can generate reliable and reproducible data. This information is indispensable for understanding the enzyme's physiological and pathological roles and serves as a critical benchmark for the evaluation of novel therapeutic agents targeting Cathepsin B.

References

-

Hasnain, S., Zaidi, S. H., & Ali, S. A. (1993). Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization. Journal of Biological Chemistry, 268(1), 235-40. [Link]

-

Wahid, I., & Khan, M. S. (2020). Inhibition Kinetics and Thermodynamics of Immobilized Cathepsin B on the Surface of Gold Nanoparticles. Bioscience Biotechnology Research Communications, 13(4). [Link]

- Kopitar-Jerala, N. (2017).

-

Lee, H. J., & Lee, E. O. (2013). New strategy for selective and sensitive assay of cathepsin B using a dityrosine-based material. Analytical Biochemistry, 435(2), 138-43. [Link]

-

Hook, G., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. [Link]

-

Zhang, Y., et al. (2021). Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation. ACS Sensors, 6(11), 3978–3986. [Link]

-

Hook, G., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. [Link]

- Pohl, J., & Dunn, B. M. (1988). Enzyme-substrate interaction in the hydrolysis of peptides by cathepsin B and H from rat liver. The FEBS Journal, 177(1-2), 281-286.

-

Hook, G., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. National Center for Biotechnology Information. [Link]

-

Hook, G., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 61(5), 349–359. [Link]

-

Hook, G., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. eScholarship, University of California. [Link]

-

Sudhan, D. R., & Siemann, D. W. (2015). The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. Biological Chemistry, 396(8), 859-871. [Link]

-

The Organic Chemistry Tutor. (2020, February 8). Lineweaver Burk plot [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 1). Lineweaver–Burk plot. In Wikipedia, The Free Encyclopedia. [Link]

-

Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. [Link]

-

Knight, C. G. (1980). Human cathepsin B. Application of the substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide to a study of the inhibition by leupeptin. The Biochemical journal, 189(3), 447–453. [Link]

-

University of California, Davis. (n.d.). Experiment 3.2 Protease Kinetics. UC Davis Chemistry. [Link]

-

ResearchGate. (n.d.). Selective substrates and ABPs for cathepsin B. [Link]

-

Hook, G., et al. (2025). Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK. ACS Chemical Neuroscience. [Link]

-

Jadhav, A. M., et al. (2017). Kinetic Characterization and Molecular Docking of a Novel, Potent, and Selective Slow-Binding Inhibitor of Human Cathepsin L. Journal of Pharmacology and Experimental Therapeutics, 363(3), 329-338. [Link]

-

MoBiTec. Z-Arg-Arg-pNA (Cathepsin B substrate). [Link]

-

Science.gov. Lineweaver-Burk plot analysis: Topics by Science.gov. [Link]

-

Catalyst University. (2016, November 14). Lineweaver-Burke Plot Example with y=mx+b [Video]. YouTube. [Link]

Sources

- 1. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 7. Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human cathepsin B. Application of the substrate N-benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide to a study of the inhibition by leupeptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.unc.edu [med.unc.edu]

- 10. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. escholarship.org [escholarship.org]

- 16. escholarship.org [escholarship.org]

- 17. bbrc.in [bbrc.in]

Methodological & Application

Optimization and Validation of Cathepsin B Colorimetric Activity Assays

Introduction & Biological Context

Cathepsin B (CatB) is a lysosomal cysteine protease of the papain family (C1).[1][2] Unlike other cathepsins that function strictly as endopeptidases, CatB exhibits unique dipeptidyl carboxypeptidase activity, allowing it to cleave dipeptides from the C-terminus of substrates.

While physiologically confined to the acidic environment of lysosomes (pH 4.5–5.0) for protein turnover, pathological states—such as metastatic cancer, Alzheimer’s disease, and apoptosis—often involve the translocation of CatB to the cytosol or extracellular space.

Assay Principle

This protocol utilizes a colorimetric method to quantify CatB activity in cell lysates or tissue homogenates. The assay relies on the synthetic substrate Z-Arg-Arg-pNA (Z-RR-pNA).

-

Specificity: The Arginine-Arginine (RR) motif is preferentially recognized by CatB.

-

Detection: CatB cleaves the amide bond between the arginine and the p-nitroaniline (pNA) reporter.

-

Readout: The released pNA is a chromophore that absorbs strongly at 400–405 nm (yellow color).

Mechanism of Action

The reaction proceeds only when the active site cysteine residue is in a reduced state, necessitating specific buffer chemistry.

Figure 1: Enzymatic mechanism of the Cathepsin B colorimetric assay. DTT is required to prevent oxidation of the active site cysteine.

Pre-Assay Technical Brief (The "Why" Behind the Steps)

As a Senior Scientist, I must highlight three critical variables that often lead to assay failure:

-

Inhibitor Selection (Crucial for Validation):

-

Do NOT use CA-074Me for this cell-free assay. CA-074Me is a methyl ester pro-drug designed to permeate cell membranes; it requires intracellular esterases to convert it to the active form. In a lysate, it is inactive or non-specific.

-

Use CA-074 (Free Acid): This is the active, highly specific inhibitor for CatB in lysates.

-

Use E-64: A broad-spectrum cysteine protease inhibitor (inhibits Cat B, L, H) for total background subtraction.

-

-

Reducing Agents (DTT Stability): Cathepsin B is a cysteine protease.[2][3][4][5][6][7] If the active site sulfhydryl group oxidizes to a disulfide, the enzyme becomes inactive. You must add fresh Dithiothreitol (DTT) to the Reaction Buffer immediately before use. DTT in stored buffers oxidizes within days.

-

Lysis Buffer pH vs. Reaction Buffer pH:

-

Lysis: Performed at neutral pH (often PBS-based) to preserve total protein.

-

Reaction: Must be acidic (pH 6.0).[4] While lysosomal pH is ~4.5, the synthetic Z-RR-pNA substrate turnover is often optimal and more stable at pH 6.0 in vitro.

-

Materials & Reagents

| Component | Composition/Notes | Storage |

| Chilled Cell Lysis Buffer | 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100. | 4°C |

| Reaction Buffer | 100 mM Sodium Acetate or MES, pH 6.0. Add 10 mM DTT fresh. | 4°C (Add DTT at use) |

| Substrate | 10 mM Z-Arg-Arg-pNA (dissolved in DMSO). | -20°C (Dark) |

| Specific Inhibitor | 10 µM CA-074 (Free Acid) or 10 µM E-64. | -20°C |

| pNA Standard | 100 mM p-Nitroaniline in DMSO (for standard curve). | -20°C |

| Protein Quant Kit | BCA or Bradford Assay Kit. | RT |

Detailed Experimental Protocol

Phase 1: Sample Preparation

Objective: Extract active enzyme while preventing denaturation.

-

Harvest Cells: Collect

cells by centrifugation (500 x g, 5 min). Wash once with cold PBS. -

Lysis: Resuspend the pellet in 50–100 µL of Chilled Cell Lysis Buffer .

-

Scientist Note: Incubate on ice for 10–15 minutes. Do not vortex vigorously; flick the tube to mix.

-

-

Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.

-

Quantification: Measure protein concentration using a BCA assay.

-

Target: Dilute samples to a standardized concentration (e.g., 1–2 mg/mL) to ensure equal loading.

-

Phase 2: Assay Setup (96-Well Plate)

Objective: Establish a self-validating experimental design.

Plate Layout Strategy:

-

Test Sample: Lysate + Substrate

-

Background Control: Lysate + Buffer (No Substrate) - Accounts for intrinsic absorbance.

-

Negative Control (Validation): Lysate + Inhibitor (CA-074) + Substrate - Confirms signal is CatB.

-

Reagent Blank: Buffer + Substrate (No Lysate) - Accounts for spontaneous hydrolysis.

Step-by-Step:

-

Buffer Prep: Aliquot Reaction Buffer and add DTT to a final concentration of 10 mM.

-

Sample Loading: Add 50 µL of cell lysate (containing 50–200 µg protein) to appropriate wells.

-

Inhibitor Addition (Controls): Add 2 µL of CA-074 or E-64 to "Negative Control" wells. Incubate 10 mins at RT to allow binding.

-

Reaction Initiation: Add 50 µL of Reaction Buffer (with DTT) to all wells.

-

Substrate Addition: Add 2 µL of 10 mM Z-Arg-Arg-pNA substrate to all wells (Final conc: ~200 µM).

-

Incubation: Incubate at 37°C for 1–2 hours in the dark.

Phase 3: Measurement & Standard Curve[8]

-

Read Absorbance: Measure OD at 405 nm on a microplate reader.

-

Standard Curve: Prepare serial dilutions of the pNA standard (0, 10, 20, 40, 80, 100 nmol/well) in Reaction Buffer. Measure OD 405 nm.[3]

Figure 2: Experimental workflow ensuring proper control integration and reaction timing.

Data Analysis & Calculations

Generate Standard Curve

Plot the Absorbance (Y-axis) vs. pNA amount (nmol) (X-axis). Determine the slope (

Calculate Specific Activity

First, correct the sample absorbance:

Calculate Cathepsin B activity:

-

B: Slope of standard curve (

). -

T: Reaction time (minutes).

-

P: Amount of protein added to the well (mg).

-

Unit Definition: One unit is defined as the amount of enzyme that cleaves 1.0 nmol of substrate per minute at 37°C.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low/No Signal | Oxidized DTT | Critical: Always use fresh DTT. Reducing environment is mandatory. |

| Low Enzyme Abundance | Increase protein load (up to 300 µg) or incubation time (up to 4 hours). | |

| Incorrect pH | Verify Reaction Buffer is pH 6.0. | |

| High Background | Spontaneous Hydrolysis | Ensure Substrate is not expired/degraded. Subtract Reagent Blank. |

| Inhibitor Failure | Wrong Inhibitor Form | Ensure you are using CA-074 (Free Acid) , not CA-074Me, for lysates. |

| Poor Replicates | Viscous Lysates | Centrifuge lysates at higher speed (15k x g) to remove DNA/debris. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Sigma-Aldrich. (n.d.). Cathepsin B Activity Assay Kit Protocol (CS0370).

-

Abcam. (n.d.). Cathepsin B Activity Assay Kit (Fluorometric/Colorimetric) (ab65300).

-

Montaser, M., et al. (2002). CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells.[9] Biological Chemistry, 383(7-8), 1305-1308.[9]

-

BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benthamopenarchives.com [benthamopenarchives.com]

- 3. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative Electrochemical Detection of Cathepsin B Activity in Breast Cancer Cell Lysates Using Carbon Nanofiber Nanoelectrode Arrays toward Identification of Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

measuring Cathepsin B activity in cell lysates using colorimetric assay

Application Note: Quantitative Measurement of Cathepsin B Activity in Cell Lysates Using Colorimetric Z-Arg-Arg-pNA Assay

Abstract

Cathepsin B (CTSB) is a lysosomal cysteine protease implicated in tumor metastasis, apoptosis, and neurodegeneration.[1] While fluorometric assays exist, colorimetric analysis using the substrate Z-Arg-Arg-pNA remains a robust, cost-effective standard for high-throughput screening. This guide provides a precision protocol for measuring CTSB specific activity in cell lysates. It distinguishes itself by addressing common pitfalls—specifically the misuse of inhibitors (CA-074 vs. CA-074Me) and the critical chemistry of lysis buffers—to ensure data integrity.

Introduction & Assay Principle

Cathepsin B is unique among cysteine cathepsins as it exhibits both endopeptidase and exopeptidase (peptidyldipeptidase) activity. In pathological states (e.g., cancer), CTSB often translocates from the acidic lysosome to the cytosol or extracellular space.[2]

The Mechanism: This assay utilizes the synthetic substrate Z-Arg-Arg-pNA (N-carbobenzoxy-arginyl-arginine-paranitroanilide).

-

Recognition: The CTSB active site recognizes the Arg-Arg dipeptide motif.

-

Cleavage: CTSB hydrolyzes the amide bond between the arginine and the p-nitroaniline (pNA) group.

-

Detection: The released pNA turns the solution yellow, absorbing strongly at 405 nm .

Reaction Equation:

Figure 1: Enzymatic Pathway & Inhibition Logic[3]

Caption: Kinetic pathway of Cathepsin B colorimetric assay. Note the critical requirement for DTT to prevent oxidation and the specific use of CA-074 for inhibition.

Critical Materials & Reagents

A. The Substrate: Z-Arg-Arg-pNA[4][5]

-

Why Arg-Arg? While Cathepsin B is promiscuous, the Arg-Arg motif is preferred.

-

Concentration: The

for this substrate is typically 0.2–0.5 mM. The assay uses a saturating concentration (typically 10 mM stock, final 200 µM) to ensure

B. The Inhibitor: CA-074 (Crucial Distinction)

-

CA-074 (Free Acid): Use this for lysates . It is cell-impermeable but highly specific for Cathepsin B at pH 6.0.

-

CA-074Me (Methyl Ester): Do NOT use for lysates. This is a pro-drug designed for live cells; it requires intracellular esterases to activate. Using it in lysates introduces variability based on esterase activity.

C. Buffer Chemistry

-

Lysis Buffer: Must be free of cysteine protease inhibitors (e.g., avoid Leupeptin, E-64, Antipain).

-

Reaction Buffer: Requires a reducing agent.[3]

-

Standard: 50 mM Sodium Acetate (pH 6.0), 1 mM EDTA.

-

Activator: DTT (Dithiothreitol) must be added fresh (final 10 mM). Without DTT, the active site cysteine oxidizes, leading to false negatives.

-

Experimental Protocol

Phase 1: Cell Lysis & Preparation

-

Harvest Cells: Collect

cells. Wash 2x with cold PBS. -

Lysis: Resuspend cell pellet in 100–200 µL of chilled CD-Lysis Buffer .

-

CD-Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.

-

Additives: Add 1 mM PMSF (targets serine proteases) and 1 µg/mL Pepstatin A (targets aspartic proteases). DO NOT ADD E-64.

-

-

Incubation: Incubate on ice for 10–30 minutes.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer supernatant to a fresh tube.

-

Quantification: Measure protein concentration (BCA or Bradford). Normalize samples to 1–2 mg/mL.

Phase 2: Assay Setup (96-Well Plate)

Workflow Logic:

-

Sample (S): Lysate + Substrate.

-

Background Control (BC): Buffer + Substrate (measures spontaneous hydrolysis).

-

Specificity Control (SC): Lysate + CA-074 + Substrate (confirms signal is Cat B).

Figure 2: Plate Layout & Workflow

Caption: Step-by-step microplate workflow ensuring proper controls for specific activity calculation.

Phase 3: Reaction Execution

-

Buffer Prep: Prepare Reaction Buffer (50 mM Sodium Acetate pH 6.0, 1 mM EDTA) and add DTT to 10 mM immediately before use.

-

Loading:

-

Add 50 µL of Cell Lysate (approx. 50–100 µg protein) to "Sample" and "Specificity Control" wells.

-

Add 50 µL of Lysis Buffer to "Background Control" wells.

-

-

Inhibitor: Add 2 µL of 10 µM CA-074 (not Me) to "Specificity Control" wells. Add vehicle (DMSO) to others.

-

Volume Adjust: Adjust all wells to 100 µL with Reaction Buffer.

-

Substrate Addition: Add 2 µL of 10 mM Z-Arg-Arg-pNA (Final: 200 µM).

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (one read every 2–5 minutes) for 60 minutes at 37°C.

Data Analysis

Do not rely on endpoint readings, as they can saturate. Use the kinetic slope .

A. Calculation of Slope

Identify the linear portion of the curve (usually 10–40 mins). Calculate

Self-Validation Check: If

B. Specific Activity Formula

To determine Units/mg protein, use the pNA extinction coefficient (

Using a Standard Curve (Recommended):

-

Plot pNA Standards (0–20 nmol) vs. OD405.

-

Determine the Slope of the Standard Curve (

, OD/nmol).

1 Unit = Amount of enzyme cleaving 1.0 nmol of substrate per minute at 37°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Activity | Oxidation of Enzyme | Critical: Ensure DTT is fresh. Add 10 mM DTT to the reaction buffer immediately before use. |

| Incorrect pH | Cathepsin B is unstable at alkaline pH. Verify Reaction Buffer is pH 6.0. | |

| High Background | Spontaneous Hydrolysis | Substrate may be old/degraded. Check "Background Control" wells. Store substrate at -20°C in dark. |

| Signal in Inhibitor Well | Wrong Inhibitor Used | Did you use CA-074Me? Switch to CA-074 (free acid) for lysates. |

| Cathepsin L Interference | Z-Arg-Arg-pNA can be cleaved by Cat L. Ensure CA-074 is present to confirm specificity. | |

| Low Signal | Lysis Buffer Interference | Did you use E-64 or Leupeptin during lysis? Repeat lysis with only PMSF/Pepstatin. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology. Link

-

Murata, M., et al. (1991). Novel epoxysuccinyl peptides: selective inhibitors of cathepsin B, in vitro. FEBS Letters. (Establishes CA-074 specificity). Link

-

BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit Protocol. (Industry standard for buffer composition).[4] Link

-

Abcam. Cathepsin B Inhibitor Screening Kit (Fluorometric) Protocol. (Reference for lysis buffer components). Link[5]

-

Hook, V., et al. (2022). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. (Clarifies pH dependence and inhibitor mechanics). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

Application Note & Protocol: Optimizing Incubation Time and Temperature for Z-Arg-Arg-pNA Hydrolysis Assays

Introduction: The Imperative of Precision in Protease Activity Assays

The chromogenic substrate, Nα-Carbobenzoxy-L-arginyl-L-arginine-p-nitroanilide (Z-Arg-Arg-pNA), is a cornerstone for the kinetic analysis of various proteases, most notably Cathepsin B and trypsin-like serine proteases.[1][2][3] The principle of this assay is elegant in its simplicity: the target protease cleaves the amide bond between the dipeptide and the p-nitroaniline (pNA) moiety. This cleavage event liberates the yellow chromophore, pNA, resulting in a measurable increase in absorbance at approximately 405 nm.[4][5]

This guide provides a comprehensive framework for systematically determining the optimal incubation time and temperature for Z-Arg-Arg-pNA hydrolysis assays. It moves beyond a simple list of steps to explain the underlying scientific rationale, empowering researchers to develop robust, reliable, and self-validating protocols for their specific enzyme and experimental conditions.

Section 1: Foundational Principles of the Z-Arg-Arg-pNA Assay

A thorough understanding of the reaction components and their kinetics is essential for logical protocol design.

The Enzymatic Reaction and the Reporter Molecule

The hydrolysis of Z-Arg-Arg-pNA is a classic enzymatic reaction where the substrate is converted into two products. The key event for detection is the release of p-nitroaniline.

Caption: Enzymatic hydrolysis of Z-Arg-Arg-pNA.

The released pNA has a distinct absorbance spectrum. While its maximum absorbance (λmax) is sensitive to solvent polarity—shifting from ~326 nm in nonpolar solvents to ~381 nm in water—measurement at 405 nm is a standard and practical choice for microplate readers, providing a strong signal with low background from other assay components.[6][7]

The Critical Influence of Temperature

Enzyme activity is profoundly dependent on temperature. This relationship can be described by two competing effects:

-

Increased Kinetic Energy: As temperature rises from a low baseline, the kinetic energy of both the enzyme and substrate molecules increases. This leads to more frequent collisions and a higher reaction rate, a phenomenon generally described by the Arrhenius equation.

-

Thermal Denaturation: Every enzyme has an optimal temperature (T_opt) for activity. Beyond this point, the thermal energy becomes sufficient to disrupt the non-covalent bonds that maintain the enzyme's tertiary structure. This unfolding, or denaturation, leads to a rapid and often irreversible loss of catalytic function.[8][9]

Therefore, the goal is to identify the T_opt that provides the maximal reaction rate without inducing significant denaturation over the course of the experiment.

The Rationale for Measuring Initial Velocity (V₀)

The most accurate measure of an enzyme's activity is its initial velocity (V₀)—the reaction rate measured when the substrate concentration is not limiting and product accumulation is negligible. As the reaction proceeds over time:

-

Substrate Depletion: The concentration of Z-Arg-Arg-pNA decreases, causing the reaction rate to slow down.

-

Product Inhibition: The accumulation of products (Z-Arg-Arg or pNA) can sometimes bind to the enzyme's active site, competitively inhibiting further substrate binding.

-

Enzyme Instability: The enzyme may lose activity over longer incubation periods, even at its optimal temperature.

Measuring the reaction rate during the initial, linear phase of product formation is paramount for adhering to Michaelis-Menten kinetics and ensuring data validity.[10]

Section 2: Protocols for Empirical Optimization

This section provides two interconnected experimental protocols to determine the optimal temperature and incubation time for your specific protease.

Materials and Reagents

-

Z-Arg-Arg-pNA Substrate: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

Purified Protease: Prepare a stock solution of your target enzyme (e.g., Cathepsin B, Trypsin) in a buffer that ensures its stability. Store as recommended by the manufacturer.

-

Assay Buffer: A buffer system appropriate for the target protease. For example, Tris-HCl with CaCl₂ is often used for trypsin (pH 8.0), while Cathepsin B assays often use an acetate or phosphate buffer at a more acidic pH and require a reducing agent like DTT.[2]

-

Apparatus: Temperature-controlled microplate reader capable of kinetic measurements at 405 nm; 96-well clear, flat-bottom microplates; calibrated pipettes.

Experimental Workflow Overview

The optimization process is a logical progression from establishing the best temperature to defining the linear time course at that temperature.

Caption: Workflow for optimizing assay temperature and time.

Protocol 1: Determination of Optimal Temperature (T_opt)

Objective: To identify the temperature at which the protease exhibits maximum activity.

Procedure:

-

Prepare Reagents: Thaw all necessary reagents (enzyme, substrate, buffer) on ice. Prepare working dilutions of your enzyme and substrate in the assay buffer. The final substrate concentration should ideally be at or above the enzyme's Km, if known.[10]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer and the enzyme solution to triplicate wells for each temperature to be tested (e.g., 25°C, 37°C, 50°C, 60°C). Include a set of "no enzyme" control wells for each temperature to measure non-enzymatic substrate hydrolysis.

-

Temperature Equilibration: Pre-incubate the microplate in the reader at the first test temperature (e.g., 25°C) for at least 5-10 minutes. This critical step ensures the reaction begins at the target temperature.[10]

-

Initiate Reaction: Add the Z-Arg-Arg-pNA substrate working solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes.

-

Repeat for All Temperatures: Repeat steps 3-5 for each subsequent temperature you wish to test.

-

Data Analysis:

-

For each temperature, plot Absorbance (405 nm) vs. Time (minutes).

-

Determine the slope of the initial linear portion of each curve. This slope represents the initial velocity (V₀), typically in units of mOD/min.

-

Subtract the V₀ from the "no enzyme" control wells from the V₀ of the corresponding enzyme wells.

-

Plot the corrected V₀ against Temperature (°C). The peak of this curve is the optimal temperature (T_opt) for your enzyme under these conditions.

-

Protocol 2: Determination of the Linear Reaction Range

Objective: To determine the time interval during which the reaction rate is constant at the optimal temperature.

Procedure:

-

Assay Plate Setup: Prepare an assay plate as described in Protocol 1 (steps 1 & 2), but this time, all wells will be tested at the single T_opt determined previously. Include "no enzyme" and "no substrate" controls.

-

Temperature Equilibration: Pre-incubate the plate at T_opt for 5-10 minutes.

-

Initiate and Measure: Initiate the reaction by adding the substrate and immediately begin a long kinetic read (e.g., for 60-90 minutes), measuring A405 nm every 1-2 minutes.

-

Data Analysis:

-

Plot the background-corrected Absorbance (405 nm) vs. Time (minutes).

-

Visually inspect the curve to identify the point at which it begins to plateau, indicating a decrease in the reaction rate.

-

The portion of the graph from time zero to just before the plateau is the linear range. For future experiments, endpoint measurements should be taken within this time frame. For kinetic assays, your entire measurement window should fall within this linear range.

-

Section 3: Data Interpretation and Best Practices

Summary of Typical Assay Parameters

While empirical determination is essential, the following table provides a starting point for common proteases. Conditions can vary based on the enzyme's source (e.g., human vs. bovine) and purity.

| Parameter | Trypsin | Cathepsin B | General Guidance & Rationale |

| Optimal Temperature | ~37°C | ~37°C - 55°C | Most mammalian enzymes function optimally at physiological temperature. Some proteases show stability at higher temperatures.[2][11][12] |

| Optimal pH | ~pH 8.0 | ~pH 5.5 - 6.5 | Reflects the physiological environment of the enzyme (e.g., alkaline for trypsin in the small intestine, acidic for Cathepsin B in the lysosome).[13] |

| Typical Incubation Time | 10 - 30 minutes | 15 - 60 minutes | Highly dependent on enzyme concentration. The goal is to obtain a robust signal while remaining within the linear range. |

| Reducing Agent | Not required | Required (e.g., DTT) | The active site cysteine of Cathepsin B must be in a reduced state for catalytic activity. |

Self-Validation and Controls

Every assay plate must be a self-validating system. Always include the following controls:

-

No Enzyme Control: Measures the rate of spontaneous, non-enzymatic substrate hydrolysis. This value should be subtracted from all experimental wells.

-

No Substrate Control: Measures the intrinsic absorbance of the enzyme preparation and buffer. This serves as the baseline "zero."

-

Positive Control: A known active enzyme sample to confirm that all reagents are working correctly.

-

Negative Control: If testing inhibitors, a vehicle control (e.g., DMSO) is necessary to account for any solvent effects.

Conclusion

The systematic optimization of incubation time and temperature is not a preliminary chore but a fundamental requirement for generating high-quality, reproducible data in protease research. By investing the effort to empirically determine the optimal temperature and linear range for Z-Arg-Arg-pNA hydrolysis, researchers can ensure their kinetic analyses are both accurate and reliable. The protocols and principles outlined in this guide provide a robust framework for achieving this essential standard of scientific rigor.

References

-

MoBiTec. (n.d.). Z-Arg-Arg-pNA (Cathepsin B substrate). Retrieved from mobitec.com. [Link]

-

Tsunematsu, H., & Mizusaki, K. (1987). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Journal of Biochemistry, 102(4), 701-704. [Link]

-

SSRN. (2023). Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from ssrn.com. [Link]

-

ResearchGate. (n.d.). Absorption spectra of p-nitroaniline with a concentration of.... Retrieved from researchgate.net. [Link]

-

Mohanalingam, K., et al. (2003). Three Distinct Solvated Structures of p-Nitroaniline in Acetonitrile/CCl4 Mixed Solvents. Bulletin of the Chemical Society of Japan. [Link]

-

Tsunematsu, H., et al. (1983). Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin. Journal of Biochemistry, 94(1), 123-128. [Link]

-

Somorin, O., & Tokura, S. (1980). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide. Journal of Biochemistry, 87(1), 1-8. [Link]

-

Christov, C. Z., & Christova, P. K. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(9), 4383-4391. [Link]

-

Baines, N. J., Baird, J. B., & Elmore, D. T. (1964). The kinetics of hydrolysis of derivatives of arginine, homoarginine and ornithine by trypsin. The Biochemical journal, 90(3), 470–476. [Link]

-

ResearchGate. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Retrieved from researchgate.net. [Link]

-

MDPI. (2025). Step Enzymatic Hydrolysis and In Silico Screening-Assisted Preparation of Bioactive Peptides from Abalone. Retrieved from mdpi.com. [Link]

-

ResearchGate. (n.d.). Optimization of hydrolysis conditions (temperature, time and concentration of alkalase) of rainbow trout viscera. Retrieved from researchgate.net. [Link]

-

Fareed, J., et al. (1978). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research, 13(4), 687-692. [Link]

-

ResearchGate. (n.d.). Optimization of Hydrolysis Conditions for the Production of Antioxidant Peptides from Fish Gelatin. Retrieved from researchgate.net. [Link]

-

Yuen, J., et al. (2024). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. Foods, 13(6), 929. [Link]

-

Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 785-791. [Link]

-

YouTube. (2016). In-gel digestion of protein spots for mass spectrometry. Retrieved from youtube.com. [Link]

-

Kim, J. H., et al. (2018). Optimization of Flavourzyme Hydrolysis Condition for the Preparation of Antioxidant Peptides from Duck Meat using Response Surface Methodology. Korean Journal for Food Science of Animal Resources, 38(2), 217-227. [Link]

-

Li, Y., et al. (2022). Optimization of Enzymatic Hydrolysis of Perilla Meal Protein for Hydrolysate with High Hydrolysis Degree and Antioxidant Activity. Foods, 11(3), 481. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

using Cathepsin B Substrate I for apoptosis detection in tissue samples

An In-Depth Guide to the In Situ Detection of Apoptosis in Tissue Samples Using Cathepsin B Substrate I (Z-Arg-Arg-AMC)

Introduction: Unveiling Apoptotic Pathways Beyond Caspases

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. While the caspase cascade is a well-established executioner pathway, compelling evidence has revealed alternative routes that can initiate or mediate apoptosis.[1][2] A key player in these alternative pathways is Cathepsin B, a cysteine protease typically localized within the acidic environment of lysosomes.[3][4]

Under normal physiological conditions, Cathepsin B's primary role is protein degradation and turnover within the endo-lysosomal compartment.[5][6] However, in response to various apoptotic stimuli, such as signaling from death receptors like TNF-α, lysosomal membrane permeabilization (LMP) can occur.[5][7] This critical event leads to the release of Cathepsin B and other hydrolases from the lysosome into the neutral pH environment of the cytosol.[5][8]

Once in the cytosol, Cathepsin B can trigger or amplify apoptotic signals through several mechanisms:

-

Caspase-Dependent Pathway Amplification: Cytosolic Cathepsin B can cleave the pro-apoptotic protein Bid into its truncated form, tBid.[9][10] tBid then translocates to the mitochondria, inducing the release of cytochrome c, which ultimately activates the intrinsic caspase cascade.[9][11]

-

Caspase-Independent Execution: In certain cellular contexts, particularly in tumor cells that may have defective caspase machinery, Cathepsin B can act as a primary executioner protease, driving cell death independently of caspases.[12][13][14]

This dual role makes the detection of active, cytosolic Cathepsin B a valuable method for identifying apoptotic cells, especially in systems where caspase-independent mechanisms may be prevalent. This guide details the use of Cathepsin B Substrate I, the fluorogenic peptide Z-Arg-Arg-AMC, to visualize and assess apoptotic events directly within tissue sections. The substrate remains non-fluorescent until it is cleaved by active Cathepsin B at the Arg-Arg bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by fluorescence microscopy.[6][15]

Principle of Detection and Signaling Pathway

The assay relies on the enzymatic activity of Cathepsin B translocated from the lysosome to the cytosol during the onset of apoptosis. The synthetic substrate Z-Arg-Arg-AMC mimics a natural target sequence and is readily cleaved by active Cathepsin B, producing a localized fluorescent signal within the apoptotic cell.

Caption: Cathepsin B-mediated apoptosis signaling.

Application Protocols

This section provides a detailed methodology for preparing tissue samples and performing in situ Cathepsin B activity staining. The protocol is optimized for frozen tissue sections to ensure maximal preservation of enzymatic activity.

I. Required Materials and Reagents

Equipment:

-

Cryostat

-

Fluorescence microscope with appropriate filter sets (DAPI/Hoechst and AMC)

-

Humidified incubation chamber

-

Coplin jars or staining dishes

-

Standard laboratory glassware and plasticware

Reagents:

-

Cathepsin B Substrate I (Z-Arg-Arg-AMC) (e.g., Echelon Biosciences, #866-30)[15]

-

Cathepsin B Inhibitor (CA-074-Me) (for negative control)

-

Optimal Cutting Temperature (OCT) compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetone, pre-chilled to -20°C

-

Dimethyl sulfoxide (DMSO)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Aqueous mounting medium

-

Cathepsin B Reaction Buffer (prepare fresh):

-

50 mM Sodium Acetate

-

4 mM EDTA

-

8 mM Dithiothreitol (DTT)

-

Adjust to pH 6.0

-

Rationale: This buffer provides a slightly acidic pH optimal for Cathepsin B endopeptidase activity while the inclusion of a reducing agent like DTT is crucial for maintaining the active site cysteine in a reduced, catalytically competent state.

-

II. Experimental Workflow Overview

Caption: Step-by-step experimental workflow diagram.

III. Detailed Step-by-Step Protocol

A. Tissue Preparation

-

Embedding: Immediately after excision, embed fresh tissue in OCT compound in a cryomold. Freeze rapidly on dry ice or in isopentane cooled by liquid nitrogen to minimize ice crystal formation. Store blocks at -80°C until sectioning.

-

Sectioning: Using a cryostat, cut sections at 5-10 µm thickness and mount them onto positively charged microscope slides.

-

Fixation: Immerse the slides in a Coplin jar containing pre-chilled (-20°C) acetone for 10 minutes.

-

Expert Insight: Acetone fixation is a mild, non-crosslinking method that permeabilizes membranes while precipitating proteins, which helps to preserve endogenous enzyme activity better than aldehyde fixatives like paraformaldehyde.

-

-

Rehydration: Air dry the slides for 2-3 minutes, then wash three times for 5 minutes each in cold PBS (4°C).

B. Cathepsin B Activity Staining

-

Reagent Preparation:

-

Substrate Stock (10 mM): Dissolve Z-Arg-Arg-AMC in DMSO. Aliquot and store at -20°C, protected from light.

-

Inhibitor Stock (10 mM): Dissolve the specific Cathepsin B inhibitor CA-074-Me in DMSO. Aliquot and store at -20°C.

-

-

Negative Control Setup (Self-Validating Step):

-

On the designated negative control slides, add enough Cathepsin B Reaction Buffer containing 50 µM CA-074-Me to cover the tissue section.

-

Incubate for 30 minutes at 37°C in a humidified chamber. This step ensures that the inhibitor has time to bind to and inactivate Cathepsin B before the substrate is introduced.

-

-

Staining Reaction:

-

Prepare the Staining Solution by diluting the 10 mM Z-Arg-Arg-AMC stock solution to a final concentration of 50 µM in fresh Cathepsin B Reaction Buffer. Prepare enough for all slides.

-

For the negative control slides, gently blot off the inhibitor solution (do not wash) and immediately apply the Staining Solution.

-

For the experimental slides, blot off the PBS and apply the Staining Solution.

-

-

Incubation: Incubate all slides for 1-2 hours at 37°C in a dark, humidified chamber. The optimal incubation time may vary depending on the tissue type and the expected level of apoptosis.

-

Washing: Gently wash the slides three times for 5 minutes each with PBS at room temperature to remove excess substrate.

C. Counterstaining and Imaging

-

Nuclear Staining: Incubate the slides with a nuclear counterstain (e.g., 1 µg/mL DAPI or Hoechst 33342 in PBS) for 5-10 minutes at room temperature in the dark.

-

Final Wash: Wash the slides once more for 5 minutes with PBS.

-

Mounting: Place a drop of aqueous mounting medium onto the tissue section and carefully apply a coverslip, avoiding air bubbles.

-

Imaging: Immediately visualize the slides using a fluorescence microscope.

Data Interpretation and Technical Insights

Expected Results:

-

Experimental Slides: Apoptotic cells will exhibit distinct, localized fluorescence in the cytoplasm, indicating the presence of active, cytosolic Cathepsin B.

-

Negative Control Slides: Tissue pre-treated with the CA-074-Me inhibitor should show a significant reduction or complete absence of the fluorescent signal, confirming that the observed fluorescence is specific to Cathepsin B activity.[10]

-

Nuclear Morphology: Co-staining with a nuclear dye can help identify apoptotic cells by their characteristic condensed or fragmented nuclei.

Quantitative Data Summary

| Parameter | Recommended Value | Rationale / Notes |

|---|---|---|

| Tissue Section Thickness | 5-10 µm | Balances morphological integrity with reagent penetration. |

| Fixation | Acetone, -20°C, 10 min | Preserves enzyme activity better than cross-linking fixatives. |

| Substrate (Z-RR-AMC) | 50 µM | A common starting concentration; may require optimization. |

| Inhibitor (CA-074-Me) | 50 µM | Ensures effective and specific inhibition of Cathepsin B. |

| Reaction Buffer pH | 6.0 | Optimal for Cathepsin B endopeptidase activity. |

| Incubation Time | 1-2 hours at 37°C | Allows sufficient time for enzymatic reaction without signal saturation. |

| AMC Filter Set (Ex/Em) | ~370 nm / ~460 nm | Standard filter set for detecting the cleaved AMC fluorophore.[4] |

| DAPI Filter Set (Ex/Em) | ~350 nm / ~460 nm | Standard filter set for visualizing cell nuclei. |

Troubleshooting and Scientific Considerations:

-

High Background: May result from insufficient washing, substrate precipitation, or non-specific binding. Ensure all washing steps are thorough and that the substrate is fully dissolved in the reaction buffer.

-

No Signal: Could be due to low levels of apoptosis, inactive enzyme from improper sample handling/fixation, or incorrect buffer pH. Always include a positive control tissue if possible.

-

Substrate Specificity: While Z-Arg-Arg-AMC is a preferred substrate for Cathepsin B, it can be cleaved by other cysteine proteases at high concentrations.[16][17] The use of a highly specific inhibitor like CA-074-Me in the negative control is therefore essential for validating the signal's source.

References

-

Journal of Cancer. (2023, July 24). The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review. Available from: [Link]

-

The Journal of Cell Biology. (2001, April 19). Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. Available from: [Link]

-

Cell Death & Disease. (2016, February 29). Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes. Available from: [Link]

-

The Journal of Cell Biology | Rockefeller University Press. (2001, May 21). Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. Available from: [Link]

-

Frontiers in Pharmacology. (n.d.). Cathepsin B induces kidney diseases through different types of programmed cell death. Available from: [Link]

-

ACS Publications. (2023, July 17). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Available from: [Link]

-

PubMed. (2023, August 1). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Available from: [Link]

-

Cell Death and Differentiation. (n.d.). Triggering of apoptosis by cathepsins. Available from: [Link]

-

PubMed. (2000, November 15). Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c. Available from: [Link]

-

The Journal of Cell Biology | Rockefeller University Press. (2001, May 21). Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. Available from: [Link]

-

American Physiological Society Journals. (n.d.). Caspase-8-mediated apoptosis induced by oxidative stress is independent of the intrinsic pathway and dependent on cathepsins. Available from: [Link]

-

Gastroenterology. (n.d.). Release of cathepsin-B in cytosol causes cell death in acute pancreatitis. Available from: [Link]

-

eScholarship. (2023, July 17). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Subst. Available from: [Link]

-

AACR Journals. (n.d.). Cathepsin B Mediates Caspase-Independent Cell Death Induced by Microtubule Stabilizing Agents in Non-Small Cell Lung Cancer Cells. Available from: [Link]

-

NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. Available from: [Link]

-

ResearchGate. (2007, August). Caspase-8-mediated apoptosis induced by oxidative stress is independent of the intrinsic pathway and dependent on cathepsins. Available from: [Link]

-

Nature. (n.d.). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Available from: [Link]

Sources

- 1. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cathepsin B Assay Kit (Fluorometric) (NBP2-54841): Novus Biologicals [novusbio.com]

- 3. cathepsin B Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Release of cathepsin-B in cytosol causes cell death in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cathepsin B induces kidney diseases through different types of programmed cell death [frontiersin.org]

- 11. Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. rupress.org [rupress.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. echelon-inc.com [echelon-inc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]